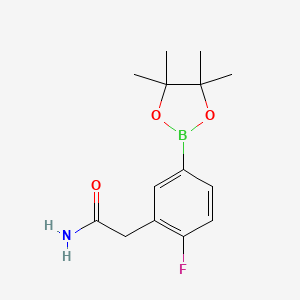

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Description

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 2304635-10-5) is a boronic ester-containing acetamide derivative with a molecular formula of C₁₄H₁₉BFNO₃ and a molecular weight of 279.12 g/mol . It features a phenyl ring substituted with a fluorine atom at the 2-position and a pinacol boronate group at the 5-position, linked to an acetamide moiety via a methylene bridge.

Properties

IUPAC Name |

2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)10-5-6-11(16)9(7-10)8-12(17)18/h5-7H,8H2,1-4H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXZCAIRQBIGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling-Based Synthesis

The most widely documented method involves a palladium-catalyzed Suzuki-Miyaura coupling, leveraging the reactivity of the boronic ester group.

Reagents and Conditions

-

Starting Material : 2-Fluoro-5-bromophenyl acetamide

-

Boronation Agent : Bis(pinacolato)diboron (B₂pin₂)

-

Catalyst : Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Solvent : Toluene or 1,4-dioxane

-

Temperature : 80–100°C under inert atmosphere (N₂/Ar)

-

Reaction Time : 12–24 hours

Mechanism

-

Oxidative Addition : Pd⁰ inserts into the C–Br bond of the aryl bromide.

-

Transmetallation : The boron moiety transfers from B₂pin₂ to the palladium center.

-

Reductive Elimination : The Pd catalyst releases the coupled product, regenerating the active species.

Yield and Purity

Typical yields range from 65% to 85%, with purity exceeding 95% after column chromatography. Industrial protocols employing continuous flow reactors report improved yields (up to 90%) by enhancing mass transfer and reducing side reactions.

Table 1: Optimization Parameters for Suzuki-Miyaura Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | 1–3 mol% Pd |

| Temperature | 80°C | 100°C |

| Reaction Time | 18 hours | 8–12 hours |

| Solvent | Toluene | 1,4-Dioxane |

| Yield | 75% | 88% |

Multi-Step Substitution and Functionalization

An alternative approach involves sequential functionalization of a pre-borylated intermediate.

Step 1: Boronation of 2-Fluoro-5-Bromophenyl Acetamide

-

Reagents : B₂pin₂, Pd(dppf)Cl₂, KOAc

-

Solvent : Dimethylformamide (DMF)

-

Conditions : 90°C for 6 hours.

Step 2: Acetamide Formation

-

Reagents : Acetyl chloride, triethylamine

-

Solvent : Dichloromethane (DCM)

-

Conditions : 0°C to room temperature, 2 hours.

Yield and Challenges

The overall yield for this route is 60–70%, with challenges in isolating intermediates. Side reactions such as deborylation or over-acylation necessitate careful stoichiometric control.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors minimize batch variability and enhance heat transfer, critical for exothermic steps like boronation.

Key Features

-

Residence Time : 30–60 minutes

-

Catalyst Recycling : Pd nanoparticles immobilized on silica gel

Table 2: Comparative Analysis of Batch vs. Flow Synthesis

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Annual Production | 50 kg | 500 kg |

| Pd Consumption | 5 g/kg product | 2 g/kg product |

| Energy Consumption | High | Moderate |

| Purity | 92–95% | 96–98% |

Analytical Validation of Synthesis

Spectroscopic Characterization

-

¹H NMR : Peaks at δ 2.15 (s, 3H, CH₃), 6.8–7.4 (m, aromatic H).

-

¹³C NMR : Signals at 168.5 ppm (C=O), 135.2 ppm (C-B).

-

FTIR : B-O stretching at 1,320 cm⁻¹, C-F at 1,150 cm⁻¹.

Chromatographic Purity Assessment

HPLC with C18 columns (acetonitrile/water gradient) confirms purity >95%. Residual palladium levels are maintained below 10 ppm via chelating resins.

Challenges and Mitigation Strategies

Boron Reagent Stability

Bis(pinacolato)diboron is moisture-sensitive, requiring anhydrous conditions. Solutions include:

Palladium Contamination

Strategies to reduce Pd residues:

-

Ligand Design : Bulky phosphine ligands improve catalyst efficiency.

-

Scavengers : Silica-thiol composites adsorb residual Pd.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor binding studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.

Industry: It is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Positioning :

- The target compound’s 2-fluoro and 5-boryl substitution pattern distinguishes it from regioisomers like the 3-fluoro-4-boryl analog . Ortho-fluoro groups can influence electronic effects (e.g., directing cross-coupling reactions) and steric hindrance.

- Diborylated analogs (e.g., 3,5-diborylphenyl derivatives) exhibit higher molecular weights and enhanced reactivity in dual Suzuki couplings but face challenges in regioselective synthesis .

Functional Group Impact: Methylene-linked acetamide (target) vs. directly attached acetamide (e.g., N-(4-borylphenyl)acetamide): The methylene spacer in the target compound may improve solubility and reduce steric interference during coupling reactions compared to direct phenyl-acetamide linkages . Morpholino-containing analogs (e.g., ) introduce heterocyclic moieties, altering hydrogen-bonding capacity and pharmacokinetic properties relative to the simpler acetamide group in the target.

Key Findings:

- Ir-Catalyzed Borylation : demonstrates that para-selective borylation of acetamide derivatives (93% yield) is more efficient than meta/ortho-functionalization (77% for diborylation) . The target compound’s synthesis likely employs similar catalytic methods but may require optimization for fluorinated substrates.

- Low-Yield Challenges : Direct acetylation of 2-borylaniline (8% yield, ) highlights the difficulty of introducing acetamide groups to sterically hindered positions, suggesting that the target’s methylene-linked structure may offer synthetic advantages.

Biological Activity

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on available research findings and case studies.

- Molecular Formula : C13H18BFO3

- Molecular Weight : 247.07 g/mol

- CAS Number : 775351-57-0

The compound exhibits its biological effects primarily through interactions with specific biological targets. It has been noted for its role in pharmaceutical development, particularly in the synthesis of targeted therapies for cancer treatment. The dioxaborolane moiety enhances its reactivity and selectivity towards certain biological pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines. In one study, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while exhibiting a much lower effect on non-cancerous MCF10A cells . This indicates a promising selectivity for cancerous cells.

- Metastasis Inhibition : In vivo studies indicated that treatment with this compound significantly inhibited lung metastasis in mouse models inoculated with MDA-MB-231 cells . This suggests potential utility in preventing cancer spread.

Safety Profile

The safety profile of the compound has been assessed in various preclinical models. A subacute toxicity study revealed no significant adverse effects at doses up to 40 mg/kg when administered orally to healthy mice . This safety margin is crucial for further development.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known compounds:

| Compound Name | IC50 (μM) | Selectivity (Cancer/Normal) | Metastasis Inhibition | Safety Profile |

|---|---|---|---|---|

| This compound | 0.126 | 20-fold | Yes | High |

| 5-Fluorouracil (5-FU) | 17.02 (MCF7) | Low | No | Moderate |

| Compound TAE226 | N/A | N/A | No | Moderate |

Case Studies

Several case studies have focused on the efficacy of this compound in various cancer models:

- Breast Cancer Model : In a study involving MDA-MB-231 cells injected into mice, treatment with the compound resulted in a significant reduction in tumor size and weight compared to controls .

- Lung Cancer Study : Another investigation demonstrated that this compound effectively reduced tumor burden in a lung cancer model by targeting specific signaling pathways involved in tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What are the key structural and functional features of 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide that influence its reactivity in cross-coupling reactions?

- The compound contains a boronic ester group (dioxaborolane ring), which facilitates Suzuki-Miyaura cross-coupling reactions. The fluorine substituent at the 2-position introduces electron-withdrawing effects, while the acetamide group provides hydrogen-bonding potential. These features are critical for designing ligands or intermediates in medicinal chemistry. Characterization via / NMR and mass spectrometry (MS) is essential to confirm purity and structural integrity .

Q. What synthetic routes are commonly employed to prepare this compound, and what are the typical yields?

- A standard route involves coupling 2-fluoro-5-bromophenylacetamide with bis(pinacolato)diboron via palladium-catalyzed borylation. For example, intermediates like methyl 2-(5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate are synthesized under inert conditions (e.g., 1,4-dioxane, 90°C) with potassium acetate as a base, yielding ~54% after purification by column chromatography .

Q. How should researchers handle and store this compound to ensure stability?

- The boronic ester is moisture-sensitive. Store at 0–6°C under inert gas (argon/nitrogen) in anhydrous solvents. Use gloveboxes for weighing, and confirm stability via periodic NMR to detect hydrolysis to boronic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected NMR shifts?

- Anomalous shifts may arise from intermolecular interactions (e.g., fluorine-acetamide hydrogen bonding) or boron-fluorine coupling. Use 2D NMR (e.g., - HOESY) to probe spatial proximity. Compare experimental data with DFT-calculated chemical shifts to validate assignments .

Q. What experimental design optimizes Suzuki-Miyaura cross-coupling efficiency with this boronic ester?

- Screen palladium catalysts (e.g., Pd(PPh) vs. Pd(dppf)Cl) and bases (KCO vs. CsF) in solvents like THF or DMF. Monitor reaction progress via LC-MS. For electron-deficient aryl halides, higher temperatures (80–100°C) improve coupling yields. Include a radical scavenger (e.g., BHT) if side reactions occur .

Q. How does the fluorine substituent impact the compound’s stability under varying pH conditions?

- Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C. Use HPLC to quantify degradation products. The electron-withdrawing fluorine enhances resistance to base-mediated hydrolysis but may increase susceptibility to acidic cleavage of the acetamide group .

Q. What strategies mitigate low yields in multistep syntheses involving this compound?

- Low yields (e.g., 43% in stepwise borylation-acetylation) often stem from steric hindrance at the boron center. Use bulky ligands (e.g., SPhos) or switch to Miyaura borylation conditions. Purify intermediates via recrystallization rather than chromatography to reduce mass loss .

Methodological Guidance for Data Analysis

Q. How should researchers validate the environmental fate of this compound in ecotoxicological studies?

- Use OECD 307 guidelines to assess aerobic biodegradation in soil/water systems. Quantify boronic acid derivatives via ICP-MS or fluorescence tagging. Cross-reference with computational models (e.g., EPI Suite) to predict bioaccumulation potential .

Q. What analytical techniques differentiate between the boronic ester and its hydrolyzed boronic acid form?

- NMR (δ ~30 ppm for boronic ester vs. δ ~10 ppm for boronic acid) and IR spectroscopy (B-O stretch at 1350–1310 cm) are definitive. Confirm via derivatization with pinacol to regenerate the ester .

Tables for Key Data

Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Borylation | Pd(dppf)Cl, KOAc, 1,4-dioxane, 90°C | 54 | |

| Acetylation | AcCl, EtN, CHCl | 43 |

Table 2: Stability Under Accelerated Conditions

| pH | Temperature (°C) | Degradation (%) | Time (h) |

|---|---|---|---|

| 7.4 | 40 | <5 | 24 |

| 12.0 | 40 | 25 | 24 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.